Alpha cedrene epoxide

Catalog No.
S1507238
CAS No.
13567-39-0
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Alpha cedrene epoxide

CAS Number

13567-39-0

Product Name

Alpha cedrene epoxide

IUPAC Name

(1R,2R,5S,7R,8S)-2,6,6,8-tetramethyl-9-oxatetracyclo[5.4.1.01,5.08,10]dodecane

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-9-5-6-10-13(2,3)11-7-15(9,10)8-12-14(11,4)16-12/h9-12H,5-8H2,1-4H3/t9-,10+,11-,12?,14+,15-/m1/s1

InChI Key

HZRFVTRTTXBHSE-RNEKMQJUSA-N

SMILES

Array

Canonical SMILES

CC1CCC2C13CC(C2(C)C)C4(C(C3)O4)C

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)[C@]4(C(C3)O4)C

The exact mass of the compound alpha-Cedrene epoxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 371728. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Alpha-cedrene epoxide (CAS 13567-39-0) is a tricyclic sesquiterpenoid epoxide derived from alpha-cedrene, a primary constituent of cedarwood oil. Functioning both as a commercial fragrance ingredient and a critical synthetic intermediate, it is defined by its strained three-membered oxirane ring. This structural feature enables acid-catalyzed ring-opening reactions, making it an essential precursor for complex amber-woody odorants [1]. With a flash point of 93.89 °C and a specific gravity of 0.995–1.004 at 25 °C, it provides reliable formulation stability across most personal care matrices, establishing it as a dual-purpose material for direct olfactory application and downstream chemical synthesis [2].

Substituting alpha-cedrene epoxide with its parent hydrocarbon, alpha-cedrene, or generic woody-musk molecules like Cashmeran, compromises both synthetic utility and targeted olfactory performance. Alpha-cedrene lacks the reactive epoxide ring required for stereospecific conversion into cedrane-diols, completely negating its use as a precursor for high-impact derivatives like Ambrocenide [1]. In direct fragrance applications, while Cashmeran provides a strong musky-woody profile, alpha-cedrene epoxide delivers a distinct ambergris facet without the musky overtone [2]. Exact procurement of the epoxide is therefore critical for both targeted chemical synthesis and precise amber-woody accords.

Precursor Viability for Ambrocenide Synthesis

Alpha-cedrene epoxide is the mandatory intermediate for synthesizing the high-impact fragrance molecule Ambrocenide. Unlike the parent compound alpha-cedrene, which requires hazardous epoxidation with peracetic acid or m-CPBA, procuring the epoxide directly allows for immediate acid-catalyzed ring-opening to yield the necessary epimeric cedrane-diols [1].

Evidence DimensionSynthetic Pathway Viability
Target Compound DataDirectly undergoes acid-catalyzed ring opening to cedrane-diols
Comparator Or BaselineAlpha-cedrene (Requires prior epoxidation step; unreactive to direct diol formation)
Quantified DifferenceEliminates 1 hazardous upstream reaction step (epoxidation) in the synthesis of Ambrocenide
ConditionsAcid-catalyzed ring-opening (e.g., sulfuric acid/Aliquat 336) followed by reaction with dimethoxypropane

Procuring the epoxide directly streamlines the manufacturing of high-margin amber odorants by bypassing a hazardous and yield-reducing epoxidation step.

Olfactory Substantivity and Base Compatibility

Alpha-cedrene epoxide demonstrates exceptional longevity and chemical stability compared to more volatile terpene esters. It achieves a substantivity of 96 hours at 100% concentration and maintains structural integrity in harsh consumer bases, including bleach, detergents, and bar soaps, whereas many delicate woody esters degrade or hydrolyze [1].

Evidence DimensionOdor Substantivity and Base Compatibility
Target Compound Data96-hour substantivity; stable in bleach and detergents
Comparator Or BaselineGeneric woody esters (Prone to hydrolysis in high/low pH bases)
Quantified Difference96-hour baseline substantivity with verified stability across extreme pH consumer product bases
ConditionsStandard olfactory evaluation on smelling strips and stability testing in consumer product bases

Ensures long-lasting base-note performance and prevents degradation in harsh household and personal care formulations.

Olfactory Profile Differentiation vs. Cashmeran

In fragrance formulation, alpha-cedrene epoxide provides a highly specific ambergris and dry wood facet that distinguishes it from Cashmeran. While Cashmeran is widely used, it introduces a strong musky note. Alpha-cedrene epoxide delivers the required earthy, patchouli-like structure without this musky interference, allowing for cleaner amber-woody accords[1].

Evidence DimensionOlfactory Profile and Facets
Target Compound DataAmbergris, dry wood, earthy patchouli notes; zero musky facet
Comparator Or BaselineCashmeran (Strong musky-woody profile)
Quantified DifferenceComplete absence of musky overtones while maintaining the dry wood/ambergris impact
ConditionsOlfactory evaluation in fine fragrance compounding

Enables formulators to build deep amber-woody bases without inadvertently skewing the perfume's profile toward musk.

Maximum Recommended Usage Level

Alpha-cedrene epoxide offers high formulation flexibility, with a recommended usage level of up to 10.0% in fragrance concentrates. This contrasts with many high-impact synthetic odorants or sensitizing terpenes, which are often restricted by IFRA guidelines to sub-1% levels, allowing alpha-cedrene epoxide to function as a primary structural component rather than a trace additive [1].

Evidence DimensionFragrance Concentrate Dosing Limit
Target Compound DataUp to 10.0% usage level in fragrance concentrate
Comparator Or BaselineHigh-impact sensitisers (Often restricted to <1.0%)
Quantified DifferenceAllows for a 10-fold higher dosing capacity in structural fragrance formulation
ConditionsStandard perfumery guidelines for fragrance concentrates

Provides perfumers and chemical formulators with a high-capacity structural building block that complies with safety thresholds.

Precursor for High-Impact Amber Odorants

Procuring alpha-cedrene epoxide directly bypasses the hazardous epoxidation of alpha-cedrene, serving as the immediate starting material for acid-catalyzed conversion into cedrane-diols and subsequently Ambrocenide [1].

Structural Base Note in Fine Fragrances

Utilized for its 96-hour substantivity and distinct ambergris facet to build long-lasting woody-amber accords without the musky interference of Cashmeran [2].

Harsh-Base Consumer Product Fragrancing

Applied in bleach, detergents, and bar soaps where its chemical stability prevents the degradation often seen with delicate esters or volatile terpenes[3].

High-Dose Woody Core Formulation

Employed as a primary structural component in fragrance concentrates, taking advantage of its safe usage limit of up to 10.0% to build robust woody foundations [3].

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Exact Mass

220.182715385 Da

Monoisotopic Mass

220.182715385 Da

Heavy Atom Count

16

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 302 of 303 companies (only ~ 0.3% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

29597-36-2
13567-39-0

Wikipedia

Alpha-cedrene epoxide

Use Classification

Fragrance Ingredients

General Manufacturing Information

2H-2a,7-Methanoazuleno[5,6-b]oxirene, octahydro-3,6,6,7a-tetramethyl-, (1aS,2aR,3R,5aS,7R,7aR)-: ACTIVE

Dates

Last modified: 02-18-2024

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